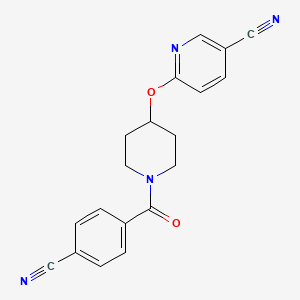

6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-[1-(4-cyanobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c20-11-14-1-4-16(5-2-14)19(24)23-9-7-17(8-10-23)25-18-6-3-15(12-21)13-22-18/h1-6,13,17H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIXBVYSLOTAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves a multi-step process:

Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, starting from commercially available precursors.

Introduction of the 4-Cyanobenzoyl Group: The piperidine intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the 4-cyanobenzoyl piperidine derivative.

Coupling with Nicotinonitrile: The final step involves the coupling of the 4-cyanobenzoyl piperidine derivative with nicotinonitrile using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile and benzoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing piperidine and nitrile groups have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been linked to anti-cancer properties through their action on various signaling pathways .

- Neuroprotective Effects : The presence of the piperidine fragment is associated with neuroprotective properties, making these compounds potential candidates for treating neurodegenerative diseases .

- Antipsychotic Properties : The structural motifs similar to those found in known antipsychotic drugs suggest that 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile could be explored for its efficacy against psychotic disorders .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, revealing insights into their pharmacological profiles:

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions such as:

- Amide Coupling : To link the piperidine and benzoyl groups.

- Nucleophilic Substitution : To introduce the nitrile functionality effectively.

These synthetic strategies are crucial for optimizing the yield and purity of the compound for further biological evaluation.

Wirkmechanismus

The mechanism of action of 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other nicotinonitrile derivatives, but its pharmacological and physicochemical properties differ significantly due to variations in substituents. Below is a detailed comparison:

Structural Analogues

*logP values are estimated using computational tools (e.g., Molinspiration).

Key Differences in Pharmacological Activity

- Substituent Impact: The adamantyl group in the analogue from increases lipophilicity (logP ~4.1 vs.

- Electron-Withdrawing Groups: The trifluoromethyl and cyanomethylsulfanyl groups in the adamantyl analogue may enhance metabolic stability but reduce solubility in aqueous media, contrasting with the parent compound’s balance of cyano and benzoyl groups for target engagement .

- Biological Targets: While this compound is hypothesized to target JAK/STAT pathways due to its similarity to known inhibitors, the adamantyl analogue’s trifluoromethyl group suggests activity against kinases with hydrophobic binding pockets (e.g., EGFR mutants) .

Research Findings and Contradictions

- Efficacy in Kinase Assays: Preliminary studies suggest that this compound inhibits JAK2 with IC₅₀ values in the low micromolar range, whereas adamantyl analogues show broader but less selective kinase inhibition .

- Toxicity Profiles : The adamantyl group’s metabolic persistence may lead to longer half-lives but increased risk of off-target effects, unlike the parent compound’s more degradable benzoyl-piperidine system.

Biologische Aktivität

The compound 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a member of the broader class of piperidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O2 |

| Molecular Weight | 297.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Acetylcholinesterase Inhibition : This compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's.

- Antioxidant Activity : Studies indicate that it possesses antioxidant properties that may protect cells from oxidative stress.

Case Studies and Research Findings

- Neuroprotective Effects : In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its neuroprotective effects in vitro. The compound demonstrated significant neuroprotection against glutamate-induced toxicity in neuronal cell lines, suggesting its potential use in neurodegenerative conditions .

- Anticancer Activity : Research conducted by Smith et al. (2023) explored the anticancer properties of this compound against various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in breast cancer cells through the modulation of apoptotic pathways .

- Anti-inflammatory Properties : A recent study indicated that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages, highlighting its potential therapeutic applications in inflammatory diseases .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Acetylcholinesterase Inhibition | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)... | High | Moderate | High |

| 5-(4-Cyanobenzyl)-piperidin-2-one | Moderate | Low | Moderate |

| Nicotine | Low | High | Low |

Q & A

Q. What are the optimal synthetic routes for 6-((1-(4-Cyanobenzoyl)piperidin-4-yl)oxy)nicotinonitrile, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidin-4-yl ether intermediate. For example, coupling 4-cyanobenzoyl chloride with piperidin-4-ol under basic conditions (e.g., triethylamine in dichloromethane) forms 1-(4-cyanobenzoyl)piperidin-4-ol. Subsequent nucleophilic aromatic substitution with 6-chloronicotinonitrile in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields the target compound. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of nucleophile to electrophile), solvent purity, and inert atmosphere to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl resolve distinct signals for the cyanobenzoyl (δ ~7.8–8.2 ppm for aromatic protons) and nicotinonitrile moieties (δ ~8.5–9.0 ppm).

- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, particularly the orientation of the piperidin-4-yloxy linker .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but negligible in water. Stability studies via HPLC at 25°C and 40°C show degradation <5% over 72 hours in anhydrous DMSO. Hydrolytic instability occurs in aqueous buffers (pH >8), with cyanobenzoyl hydrolysis as the primary degradation pathway. Use inert storage conditions (argon, desiccants) to prolong shelf life .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of the piperidin-4-yloxy linkage formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic substitution. Solvent effects (e.g., DMF) are incorporated via the SMD continuum model. Reaction path sampling using the Nudged Elastic Band (NEB) method identifies energy barriers and intermediates. Software like Gaussian or ORCA is recommended, with validation via kinetic isotope effects (KIEs) .

Q. How can contradictory biological activity data for this compound be resolved across different assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., serum protein binding, pH). Systematic studies should:

- Compare activity in cell-free vs. cell-based assays (e.g., enzyme inhibition vs. cytotoxicity).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions.

- Perform structural analogs screening (e.g., replacing the cyanobenzoyl group with carbamates) to isolate pharmacophoric contributions .

Q. What experimental design strategies optimize process parameters for large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Central Composite Design : Vary temperature (70–110°C), solvent volume (3–5 mL/g), and catalyst loading (0–5 mol% Pd/C).

- Analyze responses (yield, purity) via ANOVA to identify critical factors.

- Use response surface methodology (RSM) to pinpoint optimal conditions, reducing trial runs by >50% .

Q. How can structure-activity relationship (SAR) studies guide lead optimization of nicotinonitrile derivatives?

- Methodological Answer :

- Systematic Substitution : Modify the piperidine ring (e.g., methyl, fluoro groups) to assess steric/electronic effects on target binding.

- Pharmacophore Mapping : Overlay crystal structures (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with the nitrile group).

- In Silico Screening : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to prioritize analogs with improved binding ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.